molecular formula C16H22N4O3S3 B2946233 N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 1171065-93-2

N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B2946233
CAS No.: 1171065-93-2
M. Wt: 414.56
InChI Key: QVEWVPAXRTWZLC-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H22N4O3S3 and its molecular weight is 414.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-methyl-N-(2-{4-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperazin-1-yl}-2-oxoethyl)methanesulfonamide, primarily targets the lasB quorum sensing system of Gram-negative bacteria . This system plays a crucial role in bacterial cell-cell communication, coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

The compound interacts with its target by inhibiting the lasB quorum sensing system . It binds to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This interaction results in the inhibition of quorum sensing, thereby disrupting bacterial communication and organization .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

Pharmacokinetics

Similar compounds have shown marked enhancement of aqueous solubility and significant improvement of oral absorption . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

The primary result of the compound’s action is the inhibition of quorum sensing in bacteria . This leads to a reduction in biofilm formation and virulence production . In addition, it discourages bacteria from developing future resistance .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its inhibitory activities

Properties

IUPAC Name

N-methyl-N-[2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S3/c1-18(26(3,22)23)11-15(21)19-6-8-20(9-7-19)16-17-13-5-4-12(24-2)10-14(13)25-16/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEWVPAXRTWZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)SC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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